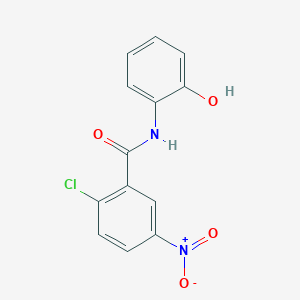

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking

A study by (Thakral, Narang, Kumar, & Singh, 2020) focused on synthesizing derivatives of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide and evaluating their antidiabetic properties. The research used molecular docking and dynamic simulations to validate the inhibitory potential of these compounds against α-glucosidase and α-amylase.

Anticancer Potential

A study on niclosamide derivatives, which include this compound structures, investigated their potential as anticancer agents. The research by (Tang et al., 2017) showed significant cytotoxicity against various human cancer cells, suggesting the potential of these compounds in cancer therapy.

Modification for Enhanced Biological Effect

Galkina et al. (2014) explored the modification of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, aiming to improve its biological effect. Their study, detailed in (Galkina et al., 2014), focused on creating water-soluble ammonium salts while retaining the pharmacophoric groups responsible for the antihelminthic effect.

Antifibrillatory Activity

Davydova et al. (2000) synthesized derivatives structurally related to this compound and tested them for antifibrillatory activity. As per (Davydova et al., 2000), some derivatives demonstrated significant potency, surpassing established drugs in their duration of action.

Mutagenicity and Bioavailability Studies

Kapetanovic et al. (2012) investigated 2-Chloro-5-nitro-N-phenylbenzamide (GW9662) for its mutagenicity and bioavailability, as reported in (Kapetanovic et al., 2012). The study revealed the importance of nitroreduction in GW9662's mutagenicity and its potential as a cancer chemopreventive agent.

Photo-rearrangement Studies

Gunn and Stevens (1973) researched the photo-rearrangement of N-aryl-2-nitrobenzamides, including 2-hydroxy-5-nitrobenzamide. Their findings, described in (Gunn & Stevens, 1973), elucidated the transformation mechanisms of these compounds under light exposure.

Cytotoxic Effect and Apoptotic Activity

Zahedifard et al. (2015) evaluated the cytotoxic effect of quinazolinone Schiff base derivatives, related to this compound, on various cell lines. Their research in (Zahedifard et al., 2015) highlighted the apoptotic pathways induced by these compounds.

Hydrogen Bond Studies

Brela et al. (2012) investigated the hydrogen bonding in 2-hydroxy-5-nitrobenzamide using Car-Parrinello molecular dynamics simulation. The study, detailed in (Brela et al., 2012), provided insights into the vibrational spectra associated with O-H and N-H stretching modes in hydrogen bonding.

Synthesis and Spectroscopic Properties

He et al. (2014) synthesized and characterized 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, related to this compound. As per (He et al., 2014), the study explored its structure-property relationship and antitumor activity.

Anticonvulsant Activity

Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides, including derivatives of this compound, and evaluated their anticonvulsant properties. Their study, detailed in (Bailleux et al., 1995), revealed significant efficacy against seizures.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-10-6-5-8(16(19)20)7-9(10)13(18)15-11-3-1-2-4-12(11)17/h1-7,17H,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQVWBZQPVLATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401768 | |

| Record name | 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16398-07-5 | |

| Record name | 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

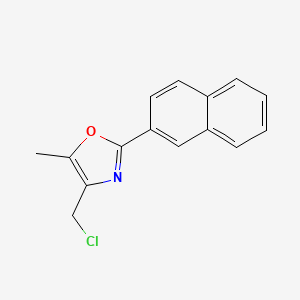

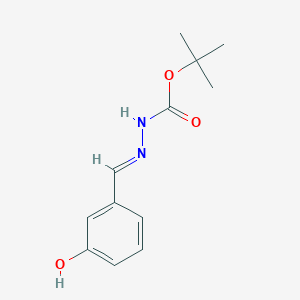

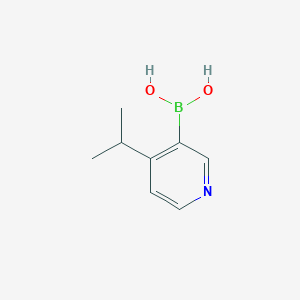

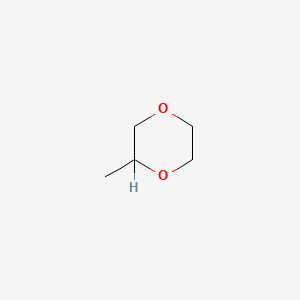

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone](/img/structure/B3048243.png)